molecular formula C10H14N2O B13622328 1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carbaldehyde

1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carbaldehyde

Cat. No.: B13622328
M. Wt: 178.23 g/mol
InChI Key: ZFZYVLDEJSVCRM-UHFFFAOYSA-N
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Description

1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carbaldehyde is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a cyclopropane ring attached to a pyrazole moiety, making it an interesting subject for various chemical studies.

Preparation Methods

The synthesis of 1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,3-dimethyl-1H-pyrazole and cyclopropane-1-carbaldehyde.

    Reaction Conditions: The two starting materials are subjected to a condensation reaction under controlled conditions, often involving a catalyst to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function.

Comparison with Similar Compounds

1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carbaldehyde can be compared with other similar compounds such as:

    1-(1-Methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde: Similar structure but with a different substitution pattern on the pyrazole ring.

    1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Contains a piperazine ring instead of a cyclopropane ring.

    1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanone: Features an ethanone group instead of an aldehyde group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a cyclopropane ring and an aldehyde group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C10H14N2O/c1-8-5-9(12(2)11-8)6-10(7-13)3-4-10/h5,7H,3-4,6H2,1-2H3

InChI Key

ZFZYVLDEJSVCRM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CC2(CC2)C=O)C

Origin of Product

United States

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